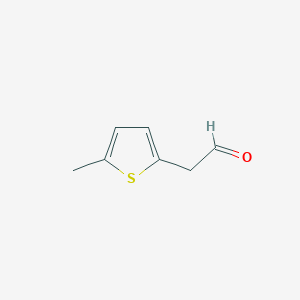

2-(5-Methylthiophen-2-yl)acetaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methylthiophen-2-yl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-6-2-3-7(9-6)4-5-8/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHSREAVTQLESM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reactivity and Reaction Mechanisms of 2 5 Methylthiophen 2 Yl Acetaldehyde

Reactions Involving the Acetaldehyde (B116499) Functional Group

The acetaldehyde group is a key site of reactivity in 2-(5-Methylthiophen-2-yl)acetaldehyde, undergoing a variety of transformations that are characteristic of aldehydes. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic addition to the carbonyl group is a hallmark reaction of aldehydes. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an excellent electrophile for a diverse array of nucleophiles.

The reduction of the aldehyde functionality in this compound to a primary alcohol, 2-(5-Methylthiophen-2-yl)ethan-1-ol, can be readily achieved using various hydride-based reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This addition breaks the pi bond of the carbonyl group, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous workup, yields the final alcohol product.

The general mechanism for the hydride reduction is as follows:

Nucleophilic Attack: A hydride ion from the reducing agent adds to the carbonyl carbon of this compound.

Formation of Alkoxide Intermediate: This results in the formation of a negatively charged alkoxide intermediate.

Protonation: The alkoxide is protonated by a protic solvent (e.g., water or alcohol) added during the workup step to give 2-(5-Methylthiophen-2-yl)ethan-1-ol.

While specific research data on the reduction of this compound is not extensively documented in publicly available literature, the reduction of similar thiophene-containing carbonyl compounds is a well-established transformation. For instance, the reduction of 1,7-di(thiophen-2-yl)heptane-1,7-dione to the corresponding diol has been successfully carried out using sodium borohydride nih.gov.

Table 1: Hypothetical Data for Hydride Reduction of this compound

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| Sodium Borohydride | Methanol (B129727) | 0 to 25 | 2 | 2-(5-Methylthiophen-2-yl)ethan-1-ol | >95 |

| Lithium Aluminum Hydride | Diethyl Ether | 0 to 25 | 1 | 2-(5-Methylthiophen-2-yl)ethan-1-ol | >98 |

This data is representative of typical aldehyde reductions and is not from a specific study on this compound.

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), is a powerful method for forming new carbon-carbon bonds and generating secondary alcohols. These reagents act as potent carbon-based nucleophiles that readily add to the electrophilic carbonyl carbon.

The mechanism is analogous to that of hydride addition:

Nucleophilic Addition: The carbanionic carbon of the organometallic reagent attacks the carbonyl carbon of the aldehyde.

Alkoxide Formation: A magnesium or lithium alkoxide intermediate is formed.

Protonation: Acidic workup protonates the alkoxide to yield the secondary alcohol product.

Table 2: Expected Products from the Reaction of this compound with Organometallic Reagents

| Organometallic Reagent | Expected Product |

| Methylmagnesium Bromide | 1-(5-Methylthiophen-2-yl)propan-2-ol |

| Phenyllithium (B1222949) | 1-Phenyl-2-(5-methylthiophen-2-yl)ethanol |

| n-Butyllithium | 1-(5-Methylthiophen-2-yl)hexan-2-ol |

Condensation reactions involving the acetaldehyde functional group are crucial for the construction of larger, more complex molecules. These reactions typically involve the formation of a new carbon-carbon bond followed by the elimination of a small molecule, such as water.

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. This compound, possessing alpha-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), can undergo a self-aldol condensation in the presence of a base or acid catalyst. In this reaction, one molecule of the aldehyde acts as a nucleophile (after deprotonation to form an enolate) and attacks the electrophilic carbonyl carbon of a second molecule.

The base-catalyzed mechanism proceeds as follows:

Enolate Formation: A base removes an alpha-hydrogen to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of another molecule of the aldehyde.

Protonation: The resulting alkoxide is protonated to form a β-hydroxy aldehyde (the aldol addition product).

Dehydration: Upon heating, the aldol adduct can undergo dehydration to form an α,β-unsaturated aldehyde.

This compound can also participate in crossed aldol condensations with other carbonyl compounds that either lack alpha-hydrogens (e.g., benzaldehyde) or have a more reactive carbonyl group. For instance, a crossed aldol condensation with acetone (B3395972) would be expected to yield 4-(5-methylthiophen-2-yl)but-3-en-2-one (B13605630) after dehydration.

Table 3: Potential Products of Aldol Condensation Reactions of this compound

| Reaction Type | Partner Carbonyl | Expected Product (after dehydration) |

| Self-Condensation | Self | 2-Methyl-4-(5-methylthiophen-2-yl)but-2-enal |

| Crossed Aldol Condensation | Acetone | 4-(5-Methylthiophen-2-yl)but-3-en-2-one |

| Crossed Aldol Condensation | Benzaldehyde | 3-Phenyl-4-(5-methylthiophen-2-yl)but-2-enal |

The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is a stabilized carbanion, typically derived from an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups). This reaction is particularly useful for the synthesis of α,β-unsaturated compounds and extended conjugated systems.

This compound can react with active methylene compounds such as malononitrile (B47326), diethyl malonate, or cyanoacetic esters in the presence of a weak base (e.g., piperidine, ammonia, or an amine salt) as a catalyst. The reaction proceeds through a nucleophilic addition of the carbanion to the aldehyde, followed by dehydration to yield a stable, conjugated product.

For example, the Knoevenagel condensation of this compound with malononitrile would produce (2-(5-methylthiophen-2-yl)ethylidene)malononitrile. These types of products, containing a thiophene (B33073) ring in a conjugated system, are of interest in materials science and medicinal chemistry. The synthesis of similar acrylonitrile (B1666552) derivatives from other thiophene aldehydes has been reported, highlighting the feasibility of this transformation nih.gov.

Table 4: Representative Knoevenagel Condensation Reactions of this compound

| Active Methylene Compound | Catalyst | Expected Product |

| Malononitrile | Piperidine | (2-(5-Methylthiophen-2-yl)ethylidene)malononitrile |

| Diethyl Malonate | Piperidine | Diethyl 2-(2-(5-methylthiophen-2-yl)ethylidene)malonate |

| Ethyl Cyanoacetate | Ammonia | Ethyl 2-cyano-4-(5-methylthiophen-2-yl)but-2-enoate |

Condensation Reactions

Formation of Imines and Oxime Derivatives

The aldehyde functional group of this compound serves as a key site for condensation reactions, readily forming imine and oxime derivatives. These reactions are fundamental in organic synthesis for creating new carbon-nitrogen double bonds.

Imines (Schiff Bases): The reaction of this compound with primary amines yields the corresponding imines, also known as Schiff bases. This condensation reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by a dehydration step to form the C=N double bond. redalyc.orgmasterorganicchemistry.com The equilibrium of this reversible reaction is generally driven towards the product by removing the water formed, for instance, by using a Dean-Stark apparatus or a dehydrating agent. nih.gov The general mechanism proceeds through a carbinolamine intermediate.

The formation of imines is a versatile method for introducing a wide variety of organic substituents (R' groups from the primary amine, R'-NH₂) onto the core structure, making it a valuable transformation in the synthesis of more complex molecules. nih.govorganic-chemistry.org

Oximes: When this compound is treated with hydroxylamine (B1172632) (NH₂OH), the corresponding oxime is formed. ontosight.ai The mechanism is analogous to imine formation, involving the nucleophilic addition of hydroxylamine to the aldehyde carbonyl group, followed by the elimination of a water molecule. mdpi.com This reaction is also often facilitated by mild acidic or basic conditions. organic-chemistry.orggoogle.com Oximes are important synthetic intermediates and can be involved in further transformations such as the Beckmann rearrangement. organic-chemistry.org

| Reactant | Product Type | General Conditions |

|---|---|---|

| Primary Amine (R'-NH₂) | Imine (Schiff Base) | Acid catalyst (e.g., p-TsOH), removal of water |

| Hydroxylamine (NH₂OH) | Oxime | Mild acid or base, aqueous or alcoholic solvent |

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group in this compound can undergo both oxidation and reduction, providing pathways to the corresponding carboxylic acid and primary alcohol, respectively.

Oxidation: The aldehyde moiety is readily oxidized to a carboxylic acid, forming 2-(5-methylthiophen-2-yl)acetic acid. This transformation can be achieved using a variety of common oxidizing agents. Strong oxidants such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective, as are milder reagents specifically designed for aldehyde oxidation, such as Tollens' reagent ([Ag(NH₃)₂]⁺) or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid). The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 2-(5-methylthiophen-2-yl)ethanol. This is a common transformation typically accomplished using hydride-based reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and selective reagent for this purpose. For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be used, followed by an aqueous workup. Catalytic hydrogenation, using hydrogen gas (H₂) and a metal catalyst like palladium, platinum, or nickel, is another effective method for reducing the aldehyde to an alcohol.

| Transformation | Product | Typical Reagents |

|---|---|---|

| Oxidation | 2-(5-Methylthiophen-2-yl)acetic acid | KMnO₄, CrO₃, Tollens' reagent |

| Reduction | 2-(5-Methylthiophen-2-yl)ethanol | NaBH₄, LiAlH₄, H₂/Pd |

Electrophilic Aromatic Substitution (EAS) on the Thiophene Ring System

The thiophene ring in this compound is an aromatic system that can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome and the reactivity of these reactions are governed by the electronic properties of the existing substituents. pearson.commasterorganicchemistry.com

Regioselectivity and Directing Effects of Substituents

The thiophene ring has two substituents: a methyl group (-CH₃) at the 5-position and an acetaldehyde group (-CH₂CHO) at the 2-position. The available positions for substitution are C3 and C4. The regioselectivity of an incoming electrophile is determined by the combined directing effects of these two groups. youtube.comyoutube.com

Methyl Group (-CH₃): This is an alkyl group, which acts as an electron-donating group (EDG) through an inductive effect and hyperconjugation. EDGs are activating and ortho, para-directing. youtube.com Relative to its position at C5, the ortho position is C4.

Acetaldehyde Group (-CH₂CHO): This group is electron-withdrawing (EWG) due to the polarization of the carbonyl group. However, because the carbonyl is separated from the ring by a methylene (-CH₂) spacer, its deactivating inductive effect is attenuated. Unlike a directly attached carbonyl (e.g., an acetyl group), which is strongly deactivating and meta-directing, the -CH₂CHO group's primary influence is a weaker, deactivating inductive effect. In EAS, electron-withdrawing groups direct incoming electrophiles to the meta position. Relative to the C2 position, the meta position is C4.

Both the activating methyl group and the deactivating acetaldehyde group direct the incoming electrophile to the C4 position. This convergence of directing effects leads to a high degree of regioselectivity, with electrophilic substitution occurring predominantly at the C4 position of the thiophene ring. researchgate.net

| Substituent (Position) | Electronic Effect | Directing Influence |

|---|---|---|

| -CH₃ (C5) | Electron-Donating (Activating) | Ortho (to C4) |

| -CH₂CHO (C2) | Electron-Withdrawing (Deactivating) | Meta (to C4) |

Cross-Coupling Reactions for Thiophene Derivatization

Modern synthetic chemistry offers powerful tools for the derivatization of thiophene rings through cross-coupling reactions. These methods typically involve the reaction of a halogenated thiophene with an organometallic reagent, catalyzed by a transition metal, most commonly palladium. grafiati.com

Palladium-Catalyzed Coupling Reactions of Halogenated Thiophenes with Organometallics

To utilize cross-coupling chemistry, this compound would first need to be halogenated, for example, at the C4 position via electrophilic aromatic substitution to yield 2-(4-halo-5-methylthiophen-2-yl)acetaldehyde. This halogenated intermediate can then participate in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is a widely used reaction that couples an organoboron compound (like a boronic acid or ester) with an organic halide. nih.govnih.govresearchgate.net Reacting 2-(4-bromo-5-methylthiophen-2-yl)acetaldehyde with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base would result in the formation of a new carbon-carbon bond, yielding a 4-aryl-substituted derivative. researchgate.netdoaj.org This reaction is highly valued for its tolerance of a wide range of functional groups.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Coupling a halogenated derivative, such as 2-(4-iodo-5-methylthiophen-2-yl)acetaldehyde, with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst would introduce an alkynyl substituent at the C4 position. researchgate.net

These cross-coupling reactions provide a versatile and efficient strategy for the synthesis of complex thiophene derivatives by allowing for the precise installation of a wide variety of substituents onto the thiophene core.

| Reaction Name | Halogenated Thiophene Substrate | Coupling Partner | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | 4-Bromo- or 4-Iodo-thiophene derivative | Arylboronic Acid (Ar-B(OH)₂) | 4-Aryl-thiophene derivative |

| Sonogashira | 4-Bromo- or 4-Iodo-thiophene derivative | Terminal Alkyne (R-C≡CH) | 4-Alkynyl-thiophene derivative |

| Stille | 4-Bromo- or 4-Iodo-thiophene derivative | Organostannane (R-SnR'₃) | 4-Alkyl/Aryl-thiophene derivative |

| Heck | 4-Bromo- or 4-Iodo-thiophene derivative | Alkene (CH₂=CHR) | 4-Vinyl-thiophene derivative |

Alternative Transition Metal-Catalyzed Processes

Beyond classical transformations, the unique structural features of this compound open the door to a range of alternative transition metal-catalyzed processes. These reactions can offer novel pathways for the derivatization and functionalization of this molecule.

One such process is decarbonylation , a reaction that involves the removal of the formyl group (CHO) as carbon monoxide (CO). This transformation is typically catalyzed by transition metal complexes, most notably those of rhodium and palladium. For this compound, a rhodium-catalyzed decarbonylation would be expected to yield 2,5-dimethylthiophene. The general mechanism for such a reaction involves the oxidative addition of the aldehydic C-H bond to the metal center, followed by migratory insertion of the alkyl group to the carbonyl carbon, and subsequent reductive elimination of the product and CO.

Another potential avenue is cross-coupling reactions . The aldehyde group can be converted into a more suitable coupling partner, such as a halide or a triflate, which can then participate in well-established palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, or Heck reactions. This would allow for the introduction of a wide variety of substituents at the side chain, leading to a diverse array of novel compounds.

Furthermore, the thiophene ring itself can be a site for transition metal-catalyzed C-H activation and functionalization. While the 2-position is already substituted, the remaining positions on the thiophene ring could potentially be targeted for direct arylation, alkylation, or other C-H functionalization reactions, catalyzed by metals such as palladium, rhodium, or ruthenium.

The following table provides a summary of plausible alternative transition metal-catalyzed processes for this compound, based on known reactions of similar compounds.

| Reaction Type | Typical Catalyst | Potential Product | Key Transformation |

|---|---|---|---|

| Decarbonylation | [Rh(PPh₃)₃Cl] (Wilkinson's catalyst) | 2,5-Dimethylthiophene | Removal of the formyl group |

| Suzuki Cross-Coupling (after derivatization) | Pd(PPh₃)₄ | 2-(5-Methylthiophen-2-yl)-2-arylethane | C-C bond formation |

| Heck Reaction (after derivatization) | Pd(OAc)₂ | (E)-1-(5-Methylthiophen-2-yl)-3-arylprop-1-ene | Vinylation |

| C-H Arylation of Thiophene Ring | Pd(OAc)₂ | 2-(3-Aryl-5-methylthiophen-2-yl)acetaldehyde | Direct functionalization of the thiophene ring |

Mechanistic Investigations of Key Transformations Involving the Compound

The reactions of this compound are expected to proceed through a series of transient intermediates and transition states. For instance, in an acid-catalyzed acetal (B89532) formation, the initial step would involve the protonation of the carbonyl oxygen, leading to a highly electrophilic oxonium ion intermediate. The subsequent nucleophilic attack by an alcohol molecule would then proceed through a tetrahedral intermediate.

In transition metal-catalyzed reactions, the nature of the intermediates and transition states is more complex. For a palladium-catalyzed cross-coupling reaction (following conversion of the aldehyde to a suitable leaving group), the catalytic cycle would involve key intermediates such as a Pd(0) species, an oxidative addition complex, a transmetalation intermediate, and a final reductive elimination transition state.

Computational chemistry, particularly Density Functional Theory (DFT), would be a powerful tool for elucidating the precise structures and energies of these intermediates and transition states. Such studies could provide valuable insights into the reaction pathways and the factors that control selectivity.

The following table presents hypothetical relative energies of key intermediates and transition states for a plausible reaction of this compound, illustrating the type of data that would be obtained from a computational study.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants | 0.0 | Starting materials |

| 2 | Transition State 1 | +15.2 | Formation of the initial complex |

| 3 | Intermediate 1 | -5.8 | A stable intermediate |

| 4 | Transition State 2 | +22.5 | The rate-determining step |

| 5 | Intermediate 2 | -10.1 | Another stable intermediate |

| 6 | Products | -25.0 | Final products |

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For the derivatization of this compound, a key reaction to study would be the formation of an acetal, which is a common protecting group strategy for aldehydes.

The rate of acetal formation is typically dependent on the concentrations of the aldehyde, the alcohol, and the acid catalyst. A plausible rate law for this reaction would be:

Rate = k[this compound][Alcohol]ⁿ[H⁺]ᵐ

where k is the rate constant, and n and m are the orders of the reaction with respect to the alcohol and the acid catalyst, respectively. These orders would need to be determined experimentally.

By conducting the reaction under pseudo-first-order conditions (e.g., with a large excess of the alcohol), the rate constant k could be determined by monitoring the disappearance of the aldehyde over time using techniques such as UV-Vis spectroscopy or NMR.

The following table presents hypothetical kinetic data for the acid-catalyzed acetalization of this compound with methanol, illustrating the expected trends.

| [Aldehyde] (M) | [Methanol] (M) | [H⁺] (M) | Initial Rate (M/s) | Calculated Rate Constant, k (M⁻²s⁻¹) |

|---|---|---|---|---|

| 0.10 | 1.0 | 0.01 | 5.0 x 10⁻⁵ | 0.050 |

| 0.20 | 1.0 | 0.01 | 1.0 x 10⁻⁴ | 0.050 |

| 0.10 | 2.0 | 0.01 | 2.0 x 10⁻⁴ | 0.050 |

| 0.10 | 1.0 | 0.02 | 2.0 x 10⁻⁴ | 0.050 |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 5 Methylthiophen 2 Yl Acetaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For 2-(5-Methylthiophen-2-yl)acetaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of all proton and carbon signals, offering a detailed map of the molecule's structure.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The aldehyde proton (-CHO) is anticipated to be the most deshielded, appearing as a triplet at approximately 9.7-9.8 ppm due to coupling with the adjacent methylene (B1212753) protons. The two protons of the methylene bridge (-CH₂-) would likely appear as a doublet around 3.9-4.1 ppm. The two aromatic protons on the thiophene (B33073) ring are in different chemical environments and are expected to appear as doublets, likely in the range of 6.7-7.2 ppm. The methyl group (-CH₃) attached to the thiophene ring would be the most shielded, resonating as a singlet at approximately 2.5 ppm.

In the ¹³C NMR spectrum, the aldehydic carbonyl carbon is the most deshielded, with a predicted chemical shift in the range of 198-202 ppm. The quaternary carbons of the thiophene ring (C2 and C5) would appear around 145-155 ppm and 138-142 ppm, respectively. The two CH carbons of the thiophene ring (C3 and C4) are expected in the aromatic region, between 125-135 ppm. The methylene carbon (-CH₂-) would likely be found around 45-50 ppm, while the methyl carbon (-CH₃) would be the most upfield signal, at approximately 15 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| 1' | CHO | 9.75 | t (triplet) | 200.0 |

| 2' | CH₂ | 4.0 | d (doublet) | 47.0 |

| 2 | C | - | - | 150.0 |

| 3 | CH | 6.9 | d (doublet) | 132.0 |

| 4 | CH | 6.7 | d (doublet) | 126.0 |

| 5 | C | - | - | 140.0 |

| - | CH₃ | 2.5 | s (singlet) | 15.5 |

To confirm the assignments made from 1D NMR and to establish the precise bonding network, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the aldehyde proton (CHO) and the methylene protons (-CH₂-). Another crucial correlation would be seen between the two adjacent protons on the thiophene ring (H3 and H4), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons to which they are attached. It would show correlations between the aldehyde proton and the C1' carbon, the methylene protons and the C2' carbon, the H3 proton and the C3 carbon, the H4 proton and the C4 carbon, and the methyl protons and the methyl carbon. This technique is invaluable for assigning carbon signals that carry protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is critical for piecing together the molecular skeleton. Expected key correlations include:

The aldehyde proton (CHO) to the methylene carbon (C2') and the thiophene C2 carbon.

The methylene protons (-CH₂-) to the aldehyde carbon (C1'), the thiophene C2 carbon, and the thiophene C3 carbon.

The methyl protons (-CH₃) to the thiophene C5 and C4 carbons.

The thiophene proton H4 to the methyl carbon and the thiophene C2 and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a relatively small molecule like this, NOESY can confirm spatial proximities. For instance, a NOESY correlation would be expected between the methylene (-CH₂-) protons and the thiophene H3 proton, helping to confirm the geometry around the connecting C-C bond.

Molecules are not static entities and often exhibit dynamic behavior, such as rotation around single bonds. The bond connecting the acetaldehyde (B116499) moiety to the thiophene ring in this compound allows for rotational freedom. At room temperature, this rotation is typically fast on the NMR timescale, resulting in a single, time-averaged set of NMR signals.

However, if there are significant energy barriers to this rotation, cooling the sample can slow down the process. Variable-Temperature (VT) NMR is the technique used to study such phenomena. By gradually lowering the temperature, it might be possible to reach a point where the rotation becomes slow enough that distinct rotational isomers (rotamers or conformers) can be observed separately. This would manifest as a splitting or broadening of the signals, particularly for the protons and carbons near the axis of rotation (e.g., the methylene group and the thiophene H3 proton). If the exchange between conformers is slowed sufficiently, a distinct set of signals for each populated conformer may appear. The temperature at which two exchanging signals merge into one is known as the coalescence temperature, which can be used to calculate the energy barrier to rotation.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. It also provides structural information through the analysis of fragmentation patterns.

For this compound, the molecular formula is C₇H₈OS. biosynth.com Using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³²S), the calculated monoisotopic mass is 140.02959 Da. HRMS instruments can measure this mass to within a few parts per million (ppm), typically providing a value like 140.0296 ± 0.0005 Da. This high precision allows for the confident determination of the elemental composition, distinguishing it from other potential formulas with the same nominal mass. nih.govkobv.de

Calculated Exact Mass for C₇H₈OS

| Formula | Monoisotopic Mass (Da) |

|---|---|

| C₇H₈OS | 140.02959 |

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. mdpi.com The fragmentation of this compound is expected to be governed by the stability of the resulting fragments, particularly those stabilized by the aromatic thiophene ring. libretexts.orgwhitman.edu

Key proposed fragmentation pathways include:

Alpha-Cleavage (Loss of CHO): The most likely primary fragmentation is the cleavage of the bond between the methylene carbon and the carbonyl carbon. This is a common pathway for aldehydes and would result in the loss of a formyl radical (•CHO, 29 Da). miamioh.edu This cleavage generates a highly stable 5-methylthien-2-ylmethyl cation (m/z 111), which is resonance-stabilized. This fragment is often the base peak in the spectrum of similar structures. nist.govnist.gov

Alpha-Cleavage (Loss of H): Loss of the aldehydic hydrogen radical (•H, 1 Da) can also occur, leading to a strong M-1 peak at m/z 139. The resulting acylium ion is also resonance-stabilized.

Thiophene Ring Fragmentation: Further fragmentation of the primary m/z 111 ion can occur. This may involve the loss of acetylene (B1199291) (C₂H₂, 26 Da) or other small neutral molecules, which is characteristic of the fragmentation of aromatic rings.

McLafferty Rearrangement: This specific rearrangement is not possible for this compound because it lacks a hydrogen atom on the gamma-carbon relative to the carbonyl group. youtube.comyoutube.com

Proposed Major Fragments in the EI Mass Spectrum

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 140 | [C₇H₈OS]⁺• | Molecular Ion (M⁺•) |

| 139 | [C₇H₇OS]⁺ | Loss of •H (M-1) |

| 111 | [C₆H₇S]⁺ | Loss of •CHO (M-29), likely base peak |

| 97 | [C₅H₅S]⁺ | Loss of CH₂ from m/z 111 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides profound insight into the molecular structure of this compound by identifying the characteristic vibrational frequencies of its constituent functional groups.

The vibrational spectrum of this compound is dominated by the modes originating from the thiophene ring and the aldehyde group. The thiophene ring exhibits several characteristic vibrations. Aromatic C-H stretching bands for thiophenes are typically observed in the 3100-3000 cm⁻¹ region. iosrjournals.org The aromatic ring stretching vibrations, which are sensitive to substitution, generally occur in the 1600-1350 cm⁻¹ range. iosrjournals.org For 2-substituted thiophenes, specific bands are expected around 1532-1514 cm⁻¹, 1454-1430 cm⁻¹, and 1367-1347 cm⁻¹. iosrjournals.org Furthermore, C-S stretching modes within the thiophene ring have been identified between 608 and 852 cm⁻¹. iosrjournals.org

The aldehyde group also presents distinct vibrational signatures. The most prominent is the strong C=O stretching band, typically found in the 1800-1690 cm⁻¹ region for acids and related carbonyl compounds. iosrjournals.org The aldehyde C-H stretch, while sometimes difficult to distinguish, is another key indicator. Studies on various aldehydes, including acetaldehyde and propionaldehyde, have been conducted using Raman spectroscopy to assign their characteristic bands. researchgate.net

The expected vibrational modes for this compound, based on data from analogous structures, are summarized below.

Table 1: Expected Characteristic Vibrational Modes

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Thiophene | Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Thiophene | Ring C=C Stretch | 1532 - 1347 | FT-IR, Raman |

| Thiophene | C-H In-plane Bend | 1283 - 909 | FT-IR, Raman |

| Thiophene | Ring C-S Stretch | 852 - 608 | FT-IR, Raman |

| Thiophene | C-H Out-of-plane Bend | 832 - 710 | FT-IR, Raman |

| Aldehyde | C=O Stretch | ~1725 - 1700 | FT-IR, Raman |

| Aldehyde | C-H Stretch | ~2850 - 2750 | FT-IR, Raman |

| Methyl Group | C-H Stretch | ~2960 - 2870 | FT-IR, Raman |

In addition to fundamental vibrations, the infrared spectrum can display weaker bands known as overtones and combination bands. libretexts.org Overtones appear at approximately integer multiples of a fundamental vibrational frequency (e.g., 2ν, 3ν). youtube.com Combination bands arise from the simultaneous excitation of two or more fundamental vibrations, with their frequencies being the sum or difference of the interacting bands (e.g., ν₁ + ν₂, ν₁ - ν₂). libretexts.orgyoutube.com

For this compound, a prominent overtone could potentially be observed from the strong C=O stretching vibration, appearing at a frequency roughly double that of the fundamental band. youtube.com Combination bands may result from the coupling of various thiophene ring modes or interactions between the ring and substituent vibrations. libretexts.org These bands are typically of much lower intensity than the fundamental absorptions. libretexts.org A phenomenon known as Fermi resonance can occur when an overtone or combination band has a similar energy and symmetry to a fundamental vibration, leading to two new bands of comparable intensity and a shift in their expected frequencies. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule, providing information on the conjugated π-system.

The UV-Vis spectrum of this compound is expected to show absorptions arising from π→π* and n→π* electronic transitions. libretexts.org The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the thiophene ring and the carbonyl group. libretexts.org These transitions are typically high in intensity. youtube.com The n→π* transition involves the promotion of a non-bonding electron (from the oxygen atom of the aldehyde) to a π* antibonding orbital. youtube.com These transitions are generally of lower intensity compared to π→π* transitions. youtube.com

The conjugation in this molecule involves the π-electrons of the thiophene ring and the adjacent acetaldehyde group. The methyl group at the 5-position of the thiophene ring acts as an electron-donating group, which can influence the energy of the molecular orbitals and thus the wavelength of maximum absorption (λmax). The acetaldehyde substituent, containing a carbonyl group, acts as an electron-withdrawing group. This donor-acceptor-like arrangement can affect the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption spectrum. libretexts.org

The position of the absorption maxima (λmax) in the UV-Vis spectrum can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov The study of solvent effects provides insight into the nature of the electronic transitions and the change in dipole moment between the ground and excited states. rsc.org

For π→π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift, moving the λmax to a longer wavelength. rsc.org Conversely, for n→π* transitions, increasing solvent polarity often results in a hypsochromic (blue) shift to shorter wavelengths. youtube.com This is because polar solvents can stabilize the non-bonding electrons in the ground state more effectively than in the excited state, thus increasing the energy gap for the transition. youtube.com Studies on various thiophene derivatives have demonstrated significant solvatochromic shifts. For instance, some thiophene dyes show a bathochromic shift in λmax as the solvent is changed from methanol (B129727) to chloroform (B151607) to the more polar DMF. biointerfaceresearch.comekb.eg

Table 2: Illustrative Solvent Effects on λmax for a Substituted Thiophene Dye

| Solvent | Polarity | λmax (nm) | Observed Shift |

|---|---|---|---|

| Methanol (MeOH) | High | 460 | - |

| Acetone (B3395972) | Medium | 520 | Bathochromic |

| Dimethylformamide (DMF) | High | 532 | Bathochromic |

Data adapted from a study on 2-acetyl-4-thienylazothiophene dye for illustrative purposes. ekb.eg

Based on these principles, it is expected that the π→π* transition of this compound would exhibit a bathochromic shift with increasing solvent polarity.

X-ray Diffraction Analysis of Crystalline Derivatives for Solid-State Structure Determination

While specific X-ray diffraction data for this compound is not available in the surveyed literature, analysis of crystalline derivatives of structurally similar thiophene-containing molecules provides a robust framework for understanding its potential solid-state structure. X-ray crystallography on single crystals of derivatives can precisely determine bond lengths, bond angles, and intermolecular interactions.

Studies on chalcones derived from thiophene-3-carbaldehyde show that the planarity of the molecule is influenced by the substituents. nih.gov For instance, the dihedral angle between the thiophene and phenyl rings in one derivative was found to be nearly planar at 4.73°, while in another it was significantly deviated at 46.1°. nih.gov The crystal packing of these derivatives is often stabilized by a network of intermolecular interactions, including C-H···O, C-H···S, and C-H···π contacts. nih.gov

In the crystal structure of thiophene-2-carbaldehyde (B41791) azine, the molecules were found to be essentially planar and linked into chains through weak C-H···π interactions. nih.gov Analysis of (2-(methylthio)thiophen-3-yl)(thiophen-2-yl)methanone also revealed the importance of C-H···S intermolecular hydrogen bonds in the crystal lattice. researchgate.net These findings suggest that a crystalline derivative of this compound would likely feature a largely planar thiophene ring, with its solid-state architecture heavily influenced by weak hydrogen bonds involving the aldehyde oxygen, the thiophene sulfur, and the aromatic π-system.

Table 3: Example Crystal Data for a Thiophene Derivative (Thiophene-2-carbaldehyde azine)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈N₂S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n (variant of P2₁/c) |

| a (Å) | 9.681(2) |

| b (Å) | 11.399(3) |

| c (Å) | 9.694(2) |

| β (°) | 100.850(9) |

| Volume (ų) | 1050.6(5) |

Data from a representative thiophene aldehyde derivative to illustrate typical crystallographic parameters. nih.gov

Computational and Theoretical Chemistry Studies on 2 5 Methylthiophen 2 Yl Acetaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to understand molecular structure and reactivity from first principles.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

In the absence of specific studies on 2-(5-Methylthiophen-2-yl)acetaldehyde, we can infer the general approach that would be taken for its geometry optimization. Researchers would typically employ DFT methods, such as the B3LYP functional, combined with a suitable basis set (e.g., 6-311++G(d,p)) to find the molecule's lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary frequencies in a subsequent vibrational analysis. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles for the molecule.

Prediction of Spectroscopic Parameters (NMR, IR, Raman, UV-Vis)

Once the optimized geometry is obtained, the same computational methods can be used to predict various spectroscopic parameters.

NMR: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

IR and Raman: The vibrational frequencies and intensities for Infrared (IR) and Raman spectroscopy are determined by calculating the second derivatives of the energy with respect to the nuclear coordinates. The resulting harmonic frequencies are often scaled by an empirical factor to better match experimental data.

UV-Vis: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum.

Comparison of Theoretical and Experimental Spectroscopic Data

A crucial step in any computational study is the validation of the theoretical model by comparing the predicted data with experimental results. For this compound, this would involve synthesizing the compound and acquiring its experimental NMR, IR, Raman, and UV-Vis spectra. A good correlation between the calculated and observed spectra would lend confidence to the computational model and the other predicted properties. Discrepancies, on the other hand, could point to specific molecular interactions or environmental effects not accounted for in the gas-phase theoretical calculations.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and physical properties. Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis are two key tools for dissecting this electronic landscape.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energies and Spatial Distribution

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability.

For this compound, a computational study would visualize the spatial distribution of the HOMO and LUMO. It would be expected that the HOMO would be localized primarily on the electron-rich thiophene (B33073) ring, while the LUMO might have significant contributions from the acetaldehyde (B116499) moiety, particularly the carbonyl group. The precise energies and distributions would, however, depend on the specific computational results.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

NBO analysis provides a chemically intuitive picture of bonding and electron delocalization within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). This analysis would be used to quantify the hybridization of the atoms in this compound and to investigate hyperconjugative interactions and charge delocalization between the thiophene ring and the acetaldehyde substituent. The stabilization energies (E(2)) from second-order perturbation theory within the NBO framework would quantify the strength of these donor-acceptor interactions.

Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Computational analysis of the Molecular Electrostatic Potential (MEP) provides a valuable tool for predicting the reactive behavior of this compound. The MEP map illustrates the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding how the molecule will interact with other reagents.

In this compound, the MEP is characterized by distinct regions of negative and positive potential. The areas of negative potential, typically colored in shades of red and yellow, are concentrated around the oxygen atom of the acetaldehyde group and, to a lesser extent, the sulfur atom of the thiophene ring. These regions represent the most likely sites for electrophilic attack. Conversely, the regions of positive potential, usually depicted in blue, are located around the hydrogen atoms, particularly the aldehydic proton and the protons of the methyl group and the thiophene ring. These areas are susceptible to nucleophilic attack.

The prediction of reactive sites based on MEP analysis is a common practice in computational chemistry. For instance, studies on various substituted thiophenes have consistently shown that the sulfur atom and any electronegative substituents contribute to negative potential regions, while the ring protons contribute to positive potential regions. Similarly, the carbonyl oxygen in aldehydes is a well-established site of negative electrostatic potential, making it a prime target for electrophiles.

A hypothetical data table summarizing the expected electrostatic potential values at key atomic sites of this compound, based on computational studies of analogous molecules, is presented below. It is important to note that these are representative values and the actual potentials would require specific calculations for this molecule.

| Atomic Site | Predicted Electrostatic Potential (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen | -40 to -50 | High susceptibility to electrophilic attack |

| Thiophene Sulfur | -15 to -25 | Moderate susceptibility to electrophilic attack |

| Aldehydic Hydrogen | +20 to +30 | Susceptibility to nucleophilic attack |

| Methyl Group Hydrogens | +10 to +20 | Lower susceptibility to nucleophilic attack |

Reaction Mechanism Modeling

Computational Elucidation of Reaction Pathways and Transition States

While specific computational studies on the reaction mechanisms of this compound are not extensively documented, theoretical chemistry provides a framework for predicting its reactive behavior. The molecule possesses two primary reactive centers: the aldehyde functional group and the substituted thiophene ring. Computational modeling can elucidate the pathways and transition states for various reactions, such as nucleophilic addition to the carbonyl group and electrophilic substitution on the thiophene ring.

For nucleophilic addition at the carbonyl carbon, computational models would typically predict a two-step mechanism. The initial step involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is the rate-determining step, and its transition state would be characterized by the partial formation of the new carbon-nucleophile bond and the partial breaking of the carbon-oxygen pi bond. The second step is the protonation of the resulting alkoxide ion to yield the final alcohol product.

Electrophilic substitution on the thiophene ring is another important reaction pathway. Due to the electron-donating nature of the alkyl and acetaldehyde substituents (the latter being weakly deactivating), the C5 position (if unsubstituted) and the C3 position are the most likely sites for electrophilic attack. Computational studies on similar thiophene derivatives can help in predicting the preferred site of substitution. The mechanism involves the formation of a sigma complex (also known as an arenium ion) as an intermediate, which is stabilized by resonance. The transition state for this step would involve the partial formation of the new carbon-electrophile bond. The final step is the loss of a proton to restore the aromaticity of the thiophene ring.

Energetic Profiles and Rate Constant Calculations

The energetic profiles of these reaction pathways can be calculated using quantum chemical methods. These calculations provide the relative energies of the reactants, transition states, intermediates, and products. The activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.

For the nucleophilic addition to the acetaldehyde group, the activation energy would be influenced by the nature of the nucleophile and the solvent. Stronger nucleophiles and polar solvents that can stabilize the charged transition state would generally lead to lower activation energies.

In the case of electrophilic aromatic substitution, the activation energies for attack at different positions on the thiophene ring can be compared to predict the regioselectivity of the reaction. The relative stability of the intermediate sigma complexes also provides insight into the preferred reaction pathway.

Rate constants for these reactions can be estimated using transition state theory, which relates the rate constant to the Gibbs free energy of activation. While precise rate constant calculations require high-level computational methods and consideration of various factors such as tunneling effects, theoretical calculations can provide valuable qualitative and semi-quantitative predictions of reaction rates.

A hypothetical energetic profile for a generic nucleophilic addition to this compound is presented in the table below, illustrating the relative energies of the key species involved.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15 to +25 |

| Tetrahedral Intermediate | -5 to -15 |

| Products | -20 to -30 |

Molecular Dynamics Simulations

Conformational Analysis and Tautomerism Studies

Molecular dynamics (MD) simulations can provide detailed insights into the conformational flexibility and potential tautomeric forms of this compound. The molecule's structure is not rigid, and rotation around the single bond connecting the thiophene ring and the acetaldehyde group can lead to different conformers.

The two primary planar conformers are the s-cis and s-trans forms, where the carbonyl group is oriented towards or away from the sulfur atom of the thiophene ring, respectively. Computational studies on the analogous compound, 2-acetylthiophene, have shown that the energy difference between these conformers is small, with the s-trans conformer being slightly more stable. This preference is attributed to reduced steric hindrance. It is expected that this compound would exhibit similar conformational behavior.

MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Tautomerism is another aspect that can be investigated using computational methods. The most likely tautomeric equilibrium for this compound would be the keto-enol tautomerism, involving the interconversion between the aldehyde (keto) form and the corresponding vinyl alcohol (enol) form. For simple aldehydes, the keto form is generally much more stable. However, the electronic properties of the thiophene ring could influence this equilibrium. Computational studies can predict the relative energies of the keto and enol tautomers and the activation energy for their interconversion.

The following table provides hypothetical relative energies for the conformers and tautomers of this compound, based on data from analogous compounds.

| Form | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|

| s-trans (keto) | 0.0 | ~60-70% |

| s-cis (keto) | +0.5 to +1.5 | ~30-40% |

| enol | +10 to +15 | <1% |

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent environment can significantly influence the conformation and reactivity of this compound. Molecular dynamics simulations explicitly including solvent molecules can model these effects.

Solvents can affect the conformational equilibrium by preferentially stabilizing one conformer over another. For example, polar solvents might favor the more polar s-cis conformer through dipole-dipole interactions. MD simulations can quantify these solvent effects by calculating the free energy difference between the conformers in different solvents.

Solvent molecules can also play a direct role in chemical reactions by stabilizing transition states and intermediates. For instance, in a nucleophilic addition reaction, polar protic solvents can form hydrogen bonds with the developing negative charge on the oxygen atom in the transition state, thereby lowering the activation energy. Explicit solvent MD simulations can provide a more accurate picture of the reaction pathway and energetics compared to gas-phase calculations or implicit solvent models.

The reactivity of the thiophene ring can also be influenced by the solvent. Solvents that can effectively solvate the charged intermediates in electrophilic substitution will facilitate the reaction. By running simulations in different solvent environments, it is possible to predict how the reaction rates and regioselectivity might change.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for the Synthesis of Complex Heterocyclic Compounds

The aldehyde functionality and the inherent reactivity of the thiophene (B33073) ring in 2-(5-Methylthiophen-2-yl)acetaldehyde provide a versatile platform for the construction of complex heterocyclic frameworks. The aldehyde group can readily participate in a variety of classic and modern organic reactions, including condensations, cycloadditions, and multicomponent reactions, to forge new carbon-carbon and carbon-heteroatom bonds.

For instance, the acetaldehyde (B116499) moiety can undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to yield a wide range of Schiff bases, hydrazones, and enones. These intermediates can then be subjected to subsequent cyclization reactions to form five-, six-, and seven-membered heterocyclic rings. The methyl group on the thiophene ring can also influence the regioselectivity of these reactions, offering a handle for fine-tuning the structure of the final products.

Detailed research has demonstrated the utility of similar thiophene-2-acetaldehyde derivatives in the synthesis of fused thiophene systems, such as thieno[2,3-b]pyridines and thieno[3,2-c]pyrazoles. These classes of compounds are of significant interest due to their prevalence in pharmacologically active molecules and organic electronic materials. The general synthetic strategies often involve an initial functionalization at the aldehyde group, followed by an intramolecular cyclization that incorporates one of the thiophene ring carbons.

Precursor for Functional Organic Materials

The π-conjugated system of the thiophene ring in this compound makes it an attractive precursor for the development of novel functional organic materials with interesting electronic and optical properties.

Monomers for Conjugated Polymers with Thiophene Units

Conjugated polymers containing thiophene units are at the forefront of research in organic electronics due to their excellent charge transport properties and environmental stability. While direct polymerization of this compound is not a common route due to the reactivity of the aldehyde group, it can be readily converted into more suitable monomers.

For example, the aldehyde can be transformed into a vinyl group through a Wittig reaction or a similar olefination process. The resulting vinyl-substituted methylthiophene can then be polymerized through various methods, such as oxidative polymerization or transition-metal-catalyzed cross-coupling reactions, to yield poly(thienylene vinylene) derivatives. The methyl group on the thiophene ring can enhance the solubility of the resulting polymers, which is a crucial factor for their processability in device fabrication.

| Monomer Derivative | Polymerization Method | Potential Polymer Properties |

| 2-Methyl-5-vinylthiophene | Oxidative Polymerization | High conductivity, good film-forming properties |

| 2-(5-Methylthiophen-2-yl)ethylene derivatives | Cross-coupling Polymerization | Tunable bandgap, improved charge mobility |

Intermediates in the Synthesis of Optoelectronic Materials

The unique electronic structure of the thiophene ring allows for the design of materials that can interact with light, making them suitable for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound serves as a valuable intermediate in the synthesis of the core structures of these materials.

Through multi-step synthetic sequences, the acetaldehyde can be elaborated into larger π-conjugated systems incorporating other aromatic or heteroaromatic units. For instance, Knoevenagel condensation of the aldehyde with active methylene compounds can extend the conjugation length, leading to molecules with tailored absorption and emission properties. These extended π-systems are the fundamental components of organic dyes and pigments used in optoelectronic devices.

Development of Materials with Tunable Electronic Properties

The electronic properties of materials derived from this compound can be fine-tuned through chemical modification. The introduction of electron-donating or electron-withdrawing groups onto the thiophene ring or the conjugated backbone can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby modifying the material's bandgap and conductivity.

The aldehyde group of the parent compound provides a convenient entry point for such modifications. For example, its conversion to a cyano group (-CN) or a dicyanovinyl group can significantly lower the LUMO energy, leading to n-type semiconductor behavior. Conversely, its transformation into an electron-donating group can raise the HOMO energy, resulting in p-type semiconductor characteristics. This ability to systematically tune the electronic properties is crucial for the rational design of materials for specific electronic applications.

| Functional Group Modification | Effect on Electronic Properties | Potential Application |

| Conversion to Cyano (-CN) group | Lowered LUMO, n-type behavior | Organic field-effect transistors (OFETs) |

| Knoevenagel condensation | Extended conjugation, narrowed bandgap | Organic photovoltaics (OPVs) |

| Introduction of donor groups | Raised HOMO, p-type behavior | Hole-transport layers in OLEDs |

Role in the Synthesis of Advanced Catalytic Ligands

The development of highly efficient and selective catalysts is a cornerstone of modern chemical synthesis. This compound can be employed as a starting material for the synthesis of novel ligands for transition metal catalysis. The thiophene sulfur atom, along with other heteroatoms introduced through the modification of the aldehyde group, can act as coordination sites for metal centers.

For example, the aldehyde can be reductively aminated to introduce a nitrogen-containing side chain. The resulting amino-functionalized methylthiophene can then be further modified to create bidentate or tridentate ligands, where both the thiophene sulfur and the side-chain nitrogen atoms can bind to a metal. These "pincer" or "chelating" ligands can stabilize the metal center and influence its catalytic activity and selectivity in various cross-coupling reactions, hydrogenations, and hydroformylations. The steric and electronic properties of these ligands can be systematically varied by modifying the substituents on the nitrogen atom and the thiophene ring, allowing for the optimization of the catalyst's performance for a specific transformation.

Applications in Chemo-Sensors and Probes (Non-Biological Sensing Mechanisms)

Chemo-sensors are molecules designed to detect the presence of specific chemical species through a measurable change in their physical properties, such as color or fluorescence. The reactive nature of the aldehyde group in this compound makes it a suitable platform for the construction of chemo-sensors for non-biological analytes.

The sensing mechanism often relies on a specific chemical reaction between the aldehyde and the target analyte. For instance, the aldehyde can react with certain nucleophiles, leading to a change in the electronic structure of the molecule and, consequently, a change in its absorption or emission spectrum. By incorporating a fluorophore into the molecular structure, the reaction with the analyte can trigger a "turn-on" or "turn-off" of fluorescence, providing a highly sensitive detection method.

For example, a chemo-sensor for hydrazine (B178648) could be designed based on the condensation reaction between this compound and hydrazine to form a hydrazone. This reaction would lead to a significant change in the conjugation of the system, which could be monitored spectroscopically. The selectivity of such sensors can be tuned by modifying the steric and electronic environment around the aldehyde group to favor the reaction with the target analyte over other potential interfering species.

| Analyte | Sensing Mechanism | Signal Output |

| Hydrazine | Hydrazone formation | Colorimetric or Fluorometric change |

| Amines | Schiff base formation | Change in UV-Vis absorption |

| Thiols | Thioacetal formation | Alteration of fluorescence |

Q & A

Q. What are the recommended synthetic routes for 2-(5-Methylthiophen-2-yl)acetaldehyde in academic settings?

A common method involves condensation reactions using aldehydes and active methylene compounds. For example, 5-methylthiophene-2-carbaldehyde can react with malononitrile in ethanol with triethylamine as a catalyst at room temperature, yielding derivatives like 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile . Key parameters include:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Catalyst | Triethylamine |

| Temperature | Room temperature (~25°C) |

| Reaction Time | 3 hours |

| Yield | ~1.44 g (from 10.02 mmol) |

This method prioritizes simplicity and reproducibility, suitable for intermediate synthesis in medicinal chemistry .

Q. How is this compound characterized structurally?

X-ray crystallography is the gold standard. Single-crystal diffraction data collected using instruments like the Enraf-Nonius CAD-4 diffractometer (Mo Kα radiation, graphite monochromator) provide atomic-resolution insights. For example:

| Crystallographic Parameter | Value |

|---|---|

| Space group | P-1 |

| R factor | 0.070 |

| wR factor | 0.102 |

| Data-to-parameter ratio | 15.0 |

Hydrogen atoms are often constrained geometrically (C–H = 0.93–0.96 Å), and refinement is performed using SHELXL . NMR and FT-IR complement crystallography for functional group identification .

Q. What safety protocols are essential when handling this compound?

Due to potential toxicity:

- Personal Protective Equipment (PPE): Flame-retardant lab coats, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation.

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes .

- Waste Disposal: Segregate waste and consult environmental safety guidelines .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural refinement?

Discrepancies in R factors or electron density maps often arise from:

- Data Quality: Ensure high-resolution data (θmax > 25°) and low Rint (<0.1) .

- Software Tools: SHELXL for refinement and WinGX for data processing. For example, anisotropic displacement parameters and hydrogen bonding networks (e.g., C–H⋯N interactions) can be optimized iteratively .

- Validation: Cross-check with PLATON or Mercury to detect missed symmetry or disorder .

Q. What computational methods validate the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict:

- HOMO-LUMO gaps for reactivity analysis.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Non-covalent interactions (NCI): Visualized using Multiwfn to explain packing motifs (e.g., π-π stacking in thiophene derivatives) .

Q. How does the compound participate in heterocyclic synthesis for bioactive molecules?

It serves as a precursor for:

Q. What analytical strategies address instability during storage or reaction?

Q. How is the compound utilized in medicinal chemistry target validation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.